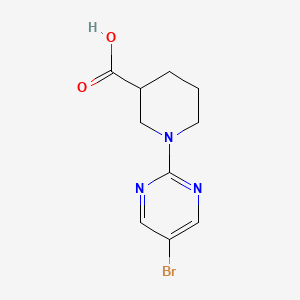
4-溴-3-氯吡啶
描述
4-Bromo-3-chloropyridine (4-BrClP) is an organic compound with the molecular formula C5H3BrClN. It is a colorless, flammable liquid with a pungent odor. 4-BrClP is soluble in most organic solvents and is used as a reagent in the synthesis of a variety of organic compounds. Its main applications are in the fields of organic synthesis, biochemistry, and medicinal chemistry.
科学研究应用
选择性胺化和催化
4-溴-3-氯吡啶用于选择性胺化过程。例如,Ji等人(2003年)的研究发现,卤代吡啶的胺化,如5-溴-2-氯吡啶,可以有效地通过钯-Xantphos复合物催化,产生胺化过程中的高化学选择性(Ji, Li, & Bunnelle, 2003)。
卤代-锂交换和邻锂化
Gribble和Saulnier(1993年)探索了各种卤代吡啶的区域选择性邻锂化,包括3-氯吡啶,以产生邻二取代吡啶(Gribble & Saulnier, 1993)。这一过程对于创造具有所需性质的特定吡啶衍生物至关重要。
硅基介导的卤素交换
Schlosser和Cottet(2002年)展示了硅基介导的吡啶中卤素/卤素置换的潜力。他们的研究包括将2-氯吡啶转化为2-溴吡啶,表明卤代吡啶在卤素交换反应中的多功能性(Schlosser&Cottet,2002年)。
铂-铜交叉偶联反应
Nazeer等人(2020年)报道了与4-溴-3-氯吡啶相关的化合物2-溴-4-氯苯基-2-溴丁酸酯的铂-铜交叉偶联反应。这项研究突显了溴-氯吡啶在促进交叉偶联反应中合成各种衍生物方面的实用性(Nazeer et al., 2020)。
微波辅助胺化
Kim等人(2010年)描述了一种用于3-溴-2-氯吡啶的微波辅助胺化方法,展示了一种修改吡啶衍生物的高效技术(Kim et al., 2010)。
钴(II)和镍(II)配合物
Billing和Underhill(1968年)讨论了使用卤代吡啶,包括3-溴和4-氯吡啶,与钴(II)和镍(II)卤化物形成配合物。这项研究突显了卤代吡啶在形成金属配合物方面的潜力(Billing & Underhill, 1968)。
结构和磁性能
Dubois等人(2019年)研究了铜(II)氯化物和溴化物与2-氯-3-溴吡啶的晶体结构和磁性行为,揭示了这些配合物的物理性质(Dubois et al., 2019)。
抗真菌和抗菌剂
Narayana等人(2007年)合成了2-氯吡啶-4-基化合物的新颖衍生物,包括4-溴乙酰-2-氯吡啶,具有显著的抗真菌和抗菌活性(Narayana et al., 2007)。
安全和危害
The safety data sheet indicates that this chemical is considered hazardous. It can cause acute oral toxicity, skin irritation, serious eye damage, and may cause respiratory irritation . It is recommended to use personal protective equipment as required, avoid dust formation, and avoid contact with skin, eyes, or clothing .
未来方向
Substituted pyridines with diverse functional groups are important structural motifs found in numerous bioactive molecules . There is a need for a single robust method allowing the selective introduction of multiple functional groups . The application of the ring cleavage methodology further provided a privileged pyridine scaffold containing biologically relevant molecules and direct drug/natural product conjugation with ethyl 2-methyl nicotinate .
作用机制
Target of Action
4-Bromo-3-chloropyridine is primarily used in the field of organic synthesis, particularly in the Suzuki-Miyaura cross-coupling reaction . The primary target of this compound is the palladium catalyst used in the reaction .
Mode of Action
In the Suzuki-Miyaura cross-coupling reaction, 4-Bromo-3-chloropyridine acts as an electrophile . The bromine atom on the pyridine ring is replaced by an organoboron compound in the presence of a palladium catalyst . This reaction is facilitated by the electron-withdrawing nature of the bromine and chlorine atoms, which makes the pyridine ring more susceptible to nucleophilic attack .
Biochemical Pathways
The Suzuki-Miyaura cross-coupling reaction is a key pathway in organic synthesis, allowing for the formation of carbon-carbon bonds . This reaction is widely used in the synthesis of various organic compounds, including pharmaceuticals and polymers .
Pharmacokinetics
It’s important to note that this compound, like other halogenated organic compounds, may have significant environmental persistence and potential bioaccumulation .
Result of Action
The primary result of the action of 4-Bromo-3-chloropyridine is the formation of a new carbon-carbon bond via the Suzuki-Miyaura cross-coupling reaction . This allows for the synthesis of a wide range of complex organic compounds .
Action Environment
The efficacy and stability of 4-Bromo-3-chloropyridine can be influenced by various environmental factors. For instance, the Suzuki-Miyaura reaction typically requires a base and is often performed in polar solvents . Additionally, the reaction is generally performed under mild conditions, which can help to preserve the stability of the 4-Bromo-3-chloropyridine .
生化分析
Biochemical Properties
4-Bromo-3-chloropyridine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to participate in nucleophilic substitution reactions, where it can act as a substrate for enzymes involved in halogenation and dehalogenation processes . The interactions between 4-Bromo-3-chloropyridine and these biomolecules are primarily based on its ability to form covalent bonds with nucleophilic sites on the enzymes, leading to changes in their catalytic activity .
Cellular Effects
The effects of 4-Bromo-3-chloropyridine on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, 4-Bromo-3-chloropyridine can modulate the activity of kinases and phosphatases, leading to alterations in phosphorylation states of key signaling proteins . Additionally, it can affect gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcriptional activity of specific genes . These changes can result in altered cellular metabolism, impacting processes such as glycolysis, oxidative phosphorylation, and lipid metabolism .
Molecular Mechanism
At the molecular level, 4-Bromo-3-chloropyridine exerts its effects through various mechanisms. One of the primary mechanisms is its ability to bind to specific biomolecules, such as enzymes and receptors, thereby modulating their activity . For instance, it can act as an inhibitor or activator of certain enzymes, depending on the nature of the interaction. Additionally, 4-Bromo-3-chloropyridine can influence gene expression by binding to DNA or interacting with transcription factors, leading to changes in the transcriptional activity of target genes . These molecular interactions are crucial for understanding the compound’s overall biochemical effects.
Temporal Effects in Laboratory Settings
The temporal effects of 4-Bromo-3-chloropyridine in laboratory settings are essential for understanding its stability, degradation, and long-term effects on cellular function. Studies have shown that 4-Bromo-3-chloropyridine is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light and heat can lead to its decomposition, resulting in the formation of by-products that may affect its biological activity . Long-term studies have also indicated that 4-Bromo-3-chloropyridine can have sustained effects on cellular function, including alterations in cell proliferation, differentiation, and apoptosis .
Dosage Effects in Animal Models
The effects of 4-Bromo-3-chloropyridine vary with different dosages in animal models. At low doses, it has been observed to have minimal toxic effects, with no significant impact on overall health and behavior . At higher doses, 4-Bromo-3-chloropyridine can induce toxic effects, including liver and kidney damage, as well as alterations in hematological parameters. These threshold effects highlight the importance of careful dosage optimization in experimental studies to avoid adverse outcomes.
属性
IUPAC Name |
4-bromo-3-chloropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrClN/c6-4-1-2-8-3-5(4)7/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXXVUKYIBWZKHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50376580 | |
| Record name | 4-Bromo-3-chloropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50376580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.44 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
73583-41-2 | |
| Record name | 4-Bromo-3-chloropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50376580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Bromo-3-chloropyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-[3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]propanoic Acid](/img/structure/B1271968.png)
![6-(Chloromethyl)-2,3-dihydro-1h,5h-pyrido[3,2,1-ij]quinolin-5-one](/img/structure/B1271969.png)




![2-[(5-Bromopyrimidin-2-yl)thio]aniline](/img/structure/B1271979.png)






